N-(pyrazin-2-yl)pyridine-4-carboxamide
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Overview
Description
N-(pyrazin-2-yl)pyridine-4-carboxamide is a heterocyclic compound that contains both pyrazine and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazin-2-yl)pyridine-4-carboxamide typically involves the condensation of pyrazin-2-amine with pyridine-4-carboxylic acid. This reaction is often mediated by a condensing agent such as titanium tetrachloride (TiCl₄) to facilitate the formation of the amide bond . The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Titanium tetrachloride (TiCl₄)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether
Substitution: Sodium methoxide (NaOMe) in methanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted pyrazine derivatives
Scientific Research Applications
N-(pyrazin-2-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-tubercular properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(pyrazin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, in its anti-tubercular activity, the compound may inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)pyridine-4-carboxamide
- N-(pyrazin-2-yl)thiophene-2-carboxamide
- N-(pyrazin-2-yl)pyridine-3-carboxamide
Uniqueness
N-(pyrazin-2-yl)pyridine-4-carboxamide is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
N-pyrazin-2-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-10(8-1-3-11-4-2-8)14-9-7-12-5-6-13-9/h1-7H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKLSGFIKAXFMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93906-19-5 |
Source
|
Record name | N-(pyrazin-2-yl)pyridine-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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